

Application Notes and Protocols for IR-1061 Conjugation to Antibodies

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Compound of Interest

Compound Name: IR-1061

Cat. No.: B1513450

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This document provides a detailed, step-by-step guide for the conjugation of the near-infrared (NIR-II) fluorescent dye **IR-1061** to antibodies. The protocols outlined below are intended for research purposes and are designed to yield high-quality antibody-dye conjugates suitable for a variety of applications, including in vivo imaging and flow cytometry.

Introduction

IR-1061 is a polymethine dye that fluoresces in the second near-infrared window (NIR-II, 1000-1700 nm), a spectral region that offers significant advantages for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence.[1][2][3] Covalent labeling of monoclonal antibodies with **IR-1061** enables targeted imaging of specific cell populations or disease markers. This protocol focuses on the use of an N-hydroxysuccinimide (NHS) ester derivative of **IR-1061**, which readily reacts with primary amines on the antibody to form stable amide bonds.[4][5]

Materials and Reagents

Reagents

- Antibody of interest (purified, in a suitable buffer)

- **IR-1061** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Sodium Bicarbonate buffer (1 M, pH 8.3)
- Hydroxylamine-HCl (optional, for quenching)
- Sephadex G-25 or equivalent size-exclusion chromatography resin
- Bovine Serum Albumin (BSA) for standard curves (optional)

Equipment

- Spectrophotometer (UV-Vis)
- Microcentrifuge
- Vortex mixer
- Pipettes
- Chromatography columns
- Reaction tubes (e.g., microcentrifuge tubes)

Experimental Protocols

A critical first step in antibody conjugation is to ensure the antibody is in a buffer free of primary amines (e.g., Tris) or stabilizing proteins like BSA, as these will compete with the antibody for reaction with the NHS ester.^{[6][7]}

Step 1: Antibody Preparation and Buffer Exchange

- **Initial Antibody Concentration:** Determine the concentration of your starting antibody solution using a spectrophotometer at 280 nm.

- **Buffer Exchange:** If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer like PBS. This can be achieved using dialysis or a desalting column (e.g., Sephadex G-25).
- **Final Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL in PBS.^[6] Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.^[6]

Step 2: Preparation of IR-1061 Stock Solution

- **Thawing:** Allow the vial of **IR-1061** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.^[7]
- **Dissolution:** Add anhydrous DMSO to the vial to create a 10 mg/mL stock solution.^[7] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

Step 3: Conjugation Reaction

- **pH Adjustment:** Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH. The final pH of the reaction mixture should be between 8.0 and 8.5 to facilitate the reaction between the NHS ester and primary amines.^{[4][8]}
- **Dye Addition:** Add the calculated amount of **IR-1061** stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature in the dark.^[8]
- **Quenching (Optional):** The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine to quench any unreacted NHS ester.^[8] Incubate for an additional 10-15 minutes at room temperature.^[8]

Step 4: Purification of the Conjugate

- **Column Preparation:** Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.^[6] Equilibrate the column with PBS.
- **Sample Loading:** Load the conjugation reaction mixture onto the column.

- **Elution:** Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-dye conjugate, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
- **Fraction Collection:** Collect the fractions containing the purified conjugate.

Step 5: Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

- **Absorbance Measurement:** Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of **IR-1061** (approximately 1064 nm).[\[9\]](#)
- **Calculations:**
 - **Protein Concentration:** $\text{Corrected } A_{280} = A_{280} - (A_{\text{max_dye}} * CF)$ Antibody Concentration (mg/mL) = $\text{Corrected } A_{280} / (\text{Extinction coefficient of antibody in L/g*cm})$
Where CF is the correction factor for the dye at 280 nm.
 - **Dye Concentration:** $\text{Dye Concentration (M)} = A_{\text{max_dye}} / (\text{Extinction coefficient of dye in M-1cm-1})$
 - **Degree of Labeling (DOL):** $\text{DOL} = (\text{Molar concentration of dye}) / (\text{Molar concentration of antibody})$

An optimal DOL for most antibodies is typically between 2 and 10.[\[6\]](#)

Data Presentation

Table 1: Recommended Molar Feed Ratios for **IR-1061** Conjugation

Molar Feed Ratio (Dye:Antibody)	Expected Degree of Labeling (DOL)	Notes
5:1	1 - 3	Good starting point for initial optimization.
10:1	3 - 6	Often provides a good balance of brightness and retained antibody function.
20:1	6 - 10	May result in higher brightness but could impact antibody solubility and affinity. [10]

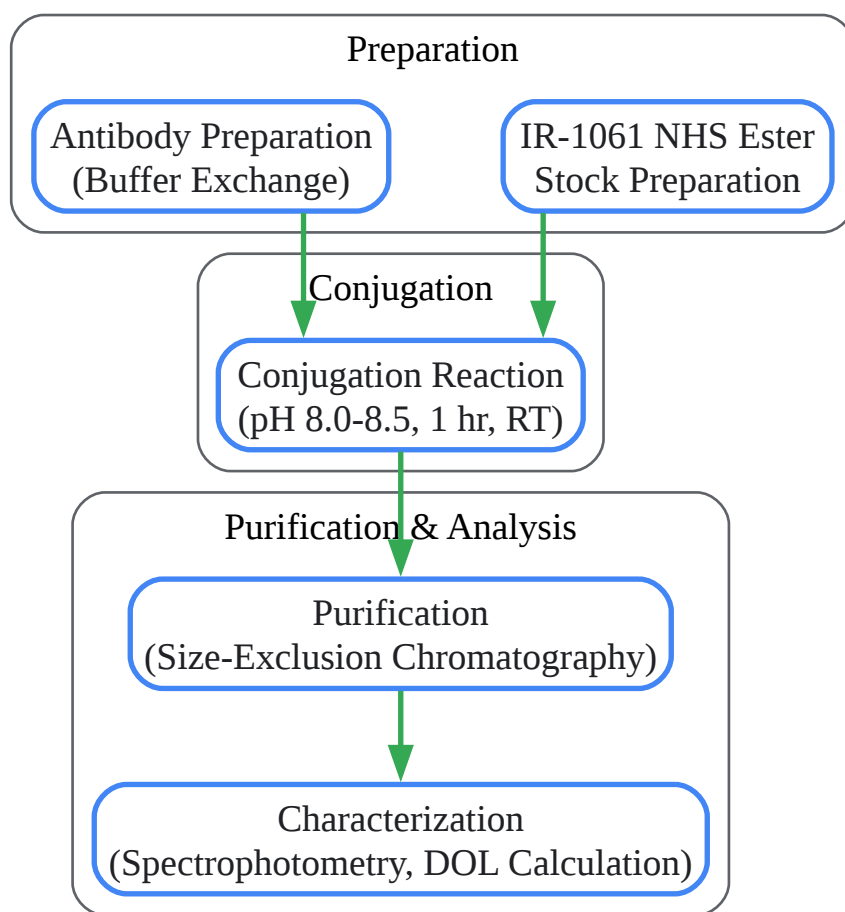
Table 2: Spectral Properties of **IR-1061**

Property	Wavelength (nm)
Maximum Absorption (λ_{max})	~1064
Emission Peak	~1100

Table 3: Troubleshooting Common Conjugation Issues

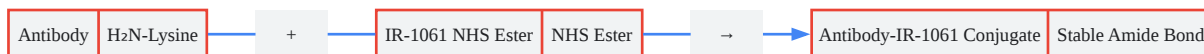
Problem	Possible Cause	Suggested Solution
Low DOL	- Antibody concentration too low.- Incompatible buffer components (e.g., Tris, azide).- Hydrolyzed NHS ester.	- Concentrate the antibody to >2 mg/mL.- Perform buffer exchange into PBS.- Prepare fresh dye stock solution.
High DOL / Precipitation	- Molar feed ratio is too high.- Hydrophobic nature of the dye causing aggregation.	- Reduce the molar feed ratio of the dye.- Ensure adequate mixing during the reaction.
Poor Antibody Recovery	- Non-specific binding to the purification column.	- Use a pre-packed and validated desalting column.
No Signal from Conjugate	- Incorrect spectrophotometer settings for NIR range.- Low DOL.	- Ensure the spectrophotometer can accurately measure in the >1000 nm range.- Optimize the conjugation reaction for a higher DOL.

Visualizations



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Caption: Experimental workflow for the conjugation of **IR-1061** to antibodies.



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Caption: Amine-reactive conjugation of **IR-1061** NHS ester to a lysine residue on an antibody.

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